4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate
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Overview
Description
4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate
- 4-Methylphenyl 6-fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylate
- 4-Methylphenyl 6-iodo-2-(4-iodophenyl)-4-quinolinecarboxylate
Uniqueness
4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Biological Activity
4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C23H15Br2NO2
- CAS Number : 355421-58-8
The presence of bromine atoms and a methylphenyl group contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Quinoline derivatives, including this compound, have been studied for various biological activities:
- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that modifications in the quinoline structure can enhance cytotoxicity against different cancer cell lines.
- Antimicrobial Properties : Some quinoline compounds exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that quinolines can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Quinoline derivatives may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Interference with Cellular Signaling : These compounds can affect signaling pathways related to apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinolines can influence oxidative stress levels within cells.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various quinoline derivatives against several cancer cell lines, demonstrating that modifications in the structure significantly impacted their efficacy. The specific role of bromine substitutions was highlighted as enhancing activity against certain types of cancer cells .
- Antimicrobial Evaluation : In vitro assays showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
- Inflammation Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting a possible mechanism for its anti-inflammatory properties .
Case Studies
Several case studies illustrate the compound's potential applications:
- Case Study 1 : An investigation into the anticancer properties of similar quinoline derivatives revealed that structural modifications led to increased cytotoxicity in breast cancer cells. The study concluded that further exploration of brominated quinolines could yield effective cancer therapies .
- Case Study 2 : A study on the antimicrobial effects demonstrated that derivatives with similar structures effectively inhibited the growth of resistant bacterial strains, suggesting a pathway for developing new treatments for antibiotic-resistant infections.
Properties
CAS No. |
355421-58-8 |
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Molecular Formula |
C23H15Br2NO2 |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
(4-methylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H15Br2NO2/c1-14-2-9-18(10-3-14)28-23(27)20-13-22(15-4-6-16(24)7-5-15)26-21-11-8-17(25)12-19(20)21/h2-13H,1H3 |
InChI Key |
WZSIBAIZRKZQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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